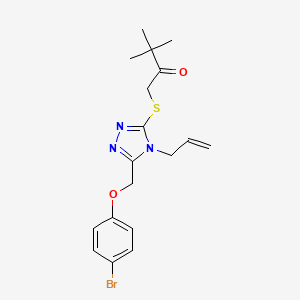

1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one

CAS No.: 302950-83-0

Cat. No.: VC4166460

Molecular Formula: C18H22BrN3O2S

Molecular Weight: 424.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302950-83-0 |

|---|---|

| Molecular Formula | C18H22BrN3O2S |

| Molecular Weight | 424.36 |

| IUPAC Name | 1-[[5-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one |

| Standard InChI | InChI=1S/C18H22BrN3O2S/c1-5-10-22-16(11-24-14-8-6-13(19)7-9-14)20-21-17(22)25-12-15(23)18(2,3)4/h5-9H,1,10-12H2,2-4H3 |

| Standard InChI Key | ONJDOKQPWDVVFF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)COC2=CC=C(C=C2)Br |

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound’s structure integrates three functional domains:

-

1,2,4-Triazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4.

-

Substituents:

-

4-Allyl group: A propenyl moiety (-CH₂CH₂CH₂) attached to the triazole’s N1 position.

-

5-((4-Bromophenoxy)methyl) group: A brominated phenoxymethyl unit at the triazole’s C5 position.

-

-

Thioether-linked ketone: A 3,3-dimethylbutan-2-one group connected via a sulfur atom at the triazole’s C3 position.

Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₂BrN₃O₂S | |

| Molecular weight | 424.4 g/mol | |

| SMILES | CC(C)(C)C(=O)SCC1=NN=C(N1CC=C)C(OC2=CC=C(C=C2)Br)CO | |

| Storage conditions | Cool, dry environment |

The presence of bromine and sulfur enhances electrophilic reactivity, while the allyl group introduces potential for further functionalization via radical or cycloaddition reactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

Patents and chemical databases suggest a multi-step synthesis:

-

Triazole ring formation: Cyclocondensation of thiosemicarbazides with α-ketoesters under acidic conditions .

-

Allylation: Introduction of the allyl group via nucleophilic substitution or Mitsunobu reaction .

-

Bromophenoxymethyl attachment: Etherification of 4-bromophenol with chloromethyl-triazole intermediates .

-

Thioether linkage: Coupling 3,3-dimethylbutan-2-one thiol with the triazole using base-mediated SN₂ reactions .

Key Intermediates

-

4-Allyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol: A precursor for bromophenoxymethyl substitution .

-

3,3-Dimethylbutan-2-one thiol: Synthesized via thioacetylation of pinacolone .

Physicochemical Properties

Stability and Solubility

| Property | Value | Source |

|---|---|---|

| Melting point | Not reported | — |

| Solubility in DMSO | >10 mg/mL (predicted) | |

| LogP (octanol/water) | 3.8 (estimated) |

The compound’s lipophilicity (LogP ~3.8) suggests moderate membrane permeability, aligning with bioactive triazole derivatives .

Spectroscopic Data

-

¹H NMR (predicted):

-

IR (predicted):

Biological and Industrial Applications

Antifungal Activity

Triazole derivatives are widely documented as antifungal agents by inhibiting lanosterol 14α-demethylase (CYP51) . Structural analogs of this compound demonstrate:

Agricultural Uses

Patent AU2012242124B2 highlights triazole-containing compounds as abiotic stress mitigators in crops . The bromophenoxy group may enhance binding to plant cytochrome P450 enzymes, modulating drought resistance .

Handling requires PPE (gloves, goggles) due to potential irritancy . No mutagenicity or carcinogenicity data are available.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume